

Azido-PEG1-acid: A Comprehensive Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG1-acid

Cat. No.: B605813

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, properties, and synthesis of **Azido-PEG1-acid**, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and proteomics. This document offers a thorough understanding of its chemical characteristics and a detailed protocol for its laboratory-scale synthesis.

Chemical Structure and Properties

Azido-PEG1-acid, systematically named 2-(2-azidoethoxy)acetic acid, is a valuable crosslinking reagent. It features a terminal azide group and a carboxylic acid moiety, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. The azide group facilitates efficient and specific conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry". The carboxylic acid group allows for straightforward coupling to primary amines through amide bond formation.

The key structural features and physicochemical properties of **Azido-PEG1-acid** are summarized in the table below.

Property	Value	Source
Systematic Name	2-(2-azidoethoxy)acetic acid	
Common Synonyms	Azido-PEG1-acid, N3-PEG1-COOH	
Molecular Formula	C ₄ H ₇ N ₃ O ₃	[1]
Molecular Weight	145.12 g/mol	[1]
Appearance	Colorless to pale yellow oil	
Solubility	Soluble in water and polar organic solvents	

Synthesis of Azido-PEG1-acid

The synthesis of **Azido-PEG1-acid** is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a halo-functionalized PEG acid with sodium azide. The following protocol provides a detailed procedure for the synthesis of **Azido-PEG1-acid** starting from 2-(2-bromoethoxy)acetic acid.

Experimental Protocol: Synthesis from 2-(2-bromoethoxy)acetic acid

Materials:

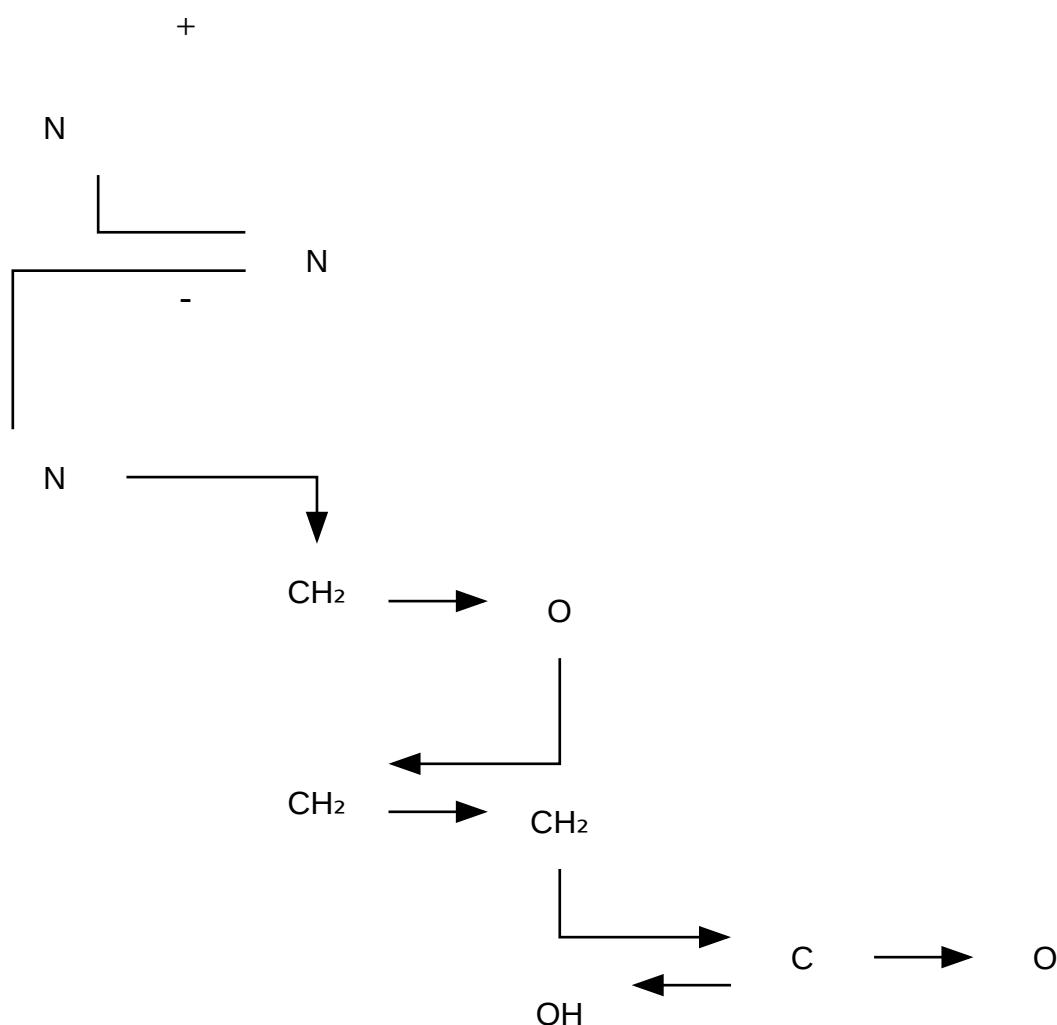
- 2-(2-bromoethoxy)acetic acid
- Sodium azide (NaN₃)
- Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Magnesium sulfate (MgSO₄), anhydrous

- Hydrochloric acid (HCl), 1M
- Sodium bicarbonate (NaHCO₃), saturated solution
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask, dissolve 2-(2-bromoethoxy)acetic acid (1 equivalent) in anhydrous dimethylformamide (DMF).
- Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 equivalents).
- Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture into deionized water and extract the aqueous phase with diethyl ether (3 x volumes).
 - Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:

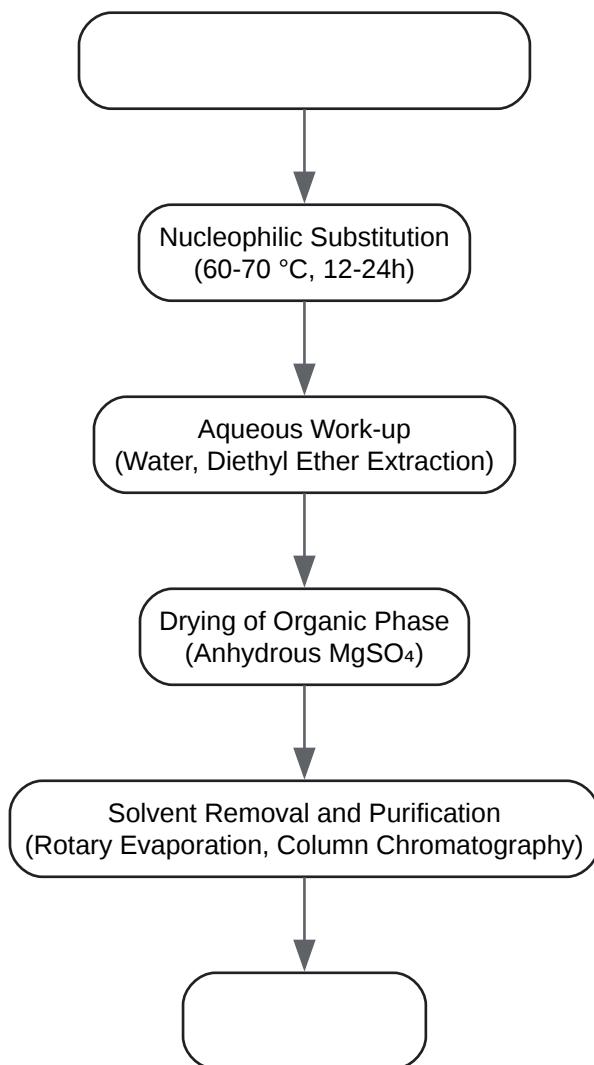
- Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- The crude product can be further purified by column chromatography on silica gel if necessary.


Characterization

The successful synthesis of **Azido-PEG1-acid** can be confirmed through various analytical techniques. While specific spectra for this exact compound are not readily available in the public domain, the following are expected characteristic signals based on its structure and data from similar compounds.

Technique	Expected Observations
¹ H NMR (CDCl ₃)	* A triplet around 3.4-3.6 ppm corresponding to the methylene group adjacent to the azide (-CH ₂ -N ₃).* A triplet around 3.7-3.9 ppm for the methylene group adjacent to the ether oxygen (-O-CH ₂ -).* A singlet around 4.1-4.3 ppm for the methylene group adjacent to the carboxylic acid (-CH ₂ -COOH).* A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D ₂ O.
¹³ C NMR (CDCl ₃)	* A signal around 50-55 ppm for the carbon attached to the azide group (-CH ₂ -N ₃).* Signals in the range of 65-75 ppm for the carbons of the PEG linker (-O-CH ₂ -CH ₂ -O-).* A signal around 170-175 ppm for the carboxylic acid carbon (-COOH).
FTIR (thin film)	* A sharp, strong absorption band around 2100 cm ⁻¹ characteristic of the azide (N ₃) stretching vibration.* A broad absorption band in the region of 2500-3300 cm ⁻¹ due to the O-H stretching of the carboxylic acid.* A strong absorption band around 1700-1730 cm ⁻¹ corresponding to the C=O stretching of the carboxylic acid.

Visualizations


Chemical Structure of Azido-PEG1-acid

[Click to download full resolution via product page](#)

Caption: Chemical structure of **Azido-PEG1-acid**.

Synthesis Workflow of Azido-PEG1-acid

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **Azido-PEG1-acid**.

Applications in Research and Drug Development

Azido-PEG1-acid is a cornerstone in the field of bioconjugation due to its bifunctional nature. Its applications are diverse and include:

- PROTACs (Proteolysis Targeting Chimeras): The azide and carboxylic acid functionalities are used to link a target protein binder and an E3 ligase ligand, forming a PROTAC that induces the degradation of the target protein.

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.
- Peptide and Protein Modification: Site-specific modification of peptides and proteins can be achieved by incorporating an alkyne-containing unnatural amino acid and reacting it with **Azido-PEG1-acid**.
- Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.
- Polymer Chemistry: Used in the synthesis of well-defined block copolymers and other complex polymer architectures.

In conclusion, **Azido-PEG1-acid** is a highly versatile and valuable tool for researchers in chemistry, biology, and medicine. Its straightforward synthesis and dual reactivity make it an essential component in the construction of complex biomolecular conjugates for a wide range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(2-Azidoethoxy)acetic Acid | 79598-48-4 | EDA59848 [biosynth.com]
- To cite this document: BenchChem. [Azido-PEG1-acid: A Comprehensive Technical Guide to its Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605813#azido-peg1-acid-structure-and-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com